molecular formula C21H18N2O5S B2506622 (Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1008936-53-5

(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No. B2506622
CAS RN: 1008936-53-5
M. Wt: 410.44
InChI Key: OCNKOYCYKYESRO-GDNBJRDFSA-N
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Description

(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Research on related compounds, such as those involving thiazolo[2,3-d][1,3,5]oxadiazocines and furan derivatives, often focuses on novel synthetic routes and crystallographic analysis. For example, studies have detailed the synthesis of complex heterocyclic compounds involving multi-component reactions, showcasing the chemical versatility and potential for generating diverse molecular architectures (Willer et al., 2012). Such synthetic methodologies can be crucial for developing new materials, pharmaceuticals, and chemical probes.

Reactivity and Stability

The reactivity and stability of related compounds under various conditions are also of significant interest. Research has been conducted on the photoreactivity of benzimidazole derivatives in the presence of singlet oxygen, leading to a variety of reaction products and insights into potential applications in photochemistry and materials science (Mahran et al., 1983). This area of study is relevant for understanding the photostability and photoreactivity of complex heterocyclic compounds, which can inform their use in photodynamic therapy, solar energy harvesting, and organic electronics.

Biological Activity

Although the direct investigation of biological activity is excluded from this summary, it's worth noting that related structures have been explored for their potential antibacterial and anticorrosive properties. Research into substituted 1,3,4-oxadiazoles, for instance, has shown that such compounds can serve as corrosion inhibitors, suggesting applications in material science and engineering to protect metals against degradation (Ammal et al., 2018). This highlights the broad applicability of heterocyclic compounds in fields beyond pharmaceuticals, including industrial applications.

Molecular Electronics

The synthesis and characterization of compounds containing oxadiazole and related heterocycles have implications for molecular electronics. Research into the structural and optoelectronic properties of such compounds can lead to advancements in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires (Wang et al., 2006). This area of research is crucial for the creation of more efficient and sustainable electronic devices.

properties

IUPAC Name

methyl (13Z)-9-methyl-13-[(5-methylfuran-2-yl)methylidene]-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-11-8-9-12(27-11)10-15-18(24)23-17-13-6-4-5-7-14(13)28-21(2,22-20(23)29-15)16(17)19(25)26-3/h4-10,16-17H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKOYCYKYESRO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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